Dodecyltrichlorosilane

Description

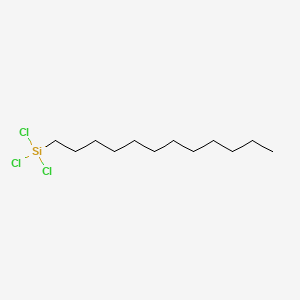

Structure

3D Structure

Propriétés

IUPAC Name |

trichloro(dodecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCXNUWGWUZTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Cl3Si | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884075 | |

| Record name | Silane, trichlorododecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dodecyltrichlorosilane is a colorless to yellow liquid with a pungent odor. It will burn though it may take some effort to ignite. It is decomposed by moisture or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Colorless to yellow liquid; [Hawley] Colorless liquid; [MSDSonline] | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5058 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

greater than 300 °F at 760 mmHg (USCG, 1999), 288 °C, Boiling point: 155 °C at 10 mm Hg | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 150 °F (USCG, 1999), > 150 °F OC | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.03 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.026 at 25 °C/25 °C | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid | |

CAS No. |

4484-72-4 | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/637 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorododecylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4484-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecyltrichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/dodecyltrichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichlorododecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichlorododecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(dodecyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DODECYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08JI131K64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dodecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/387 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Hydrolysis:the Process Begins when the Highly Reactive Trichlorosilyl Headgroup of the Dodecyltrichlorosilane Molecule Comes into Contact with Water.innospk.comnih.govthis Water is Often Present As a Thin, Adsorbed Layer on the Surface of the Substrate Under Ambient Conditions. the Silicon Chlorine Si Cl Bonds Are Unstable in the Presence of Moisture and Readily Hydrolyze, Replacing the Chlorine Atoms with Hydroxyl Groups –oh to Form an Intermediate Dodecylsilanetriol C12h25si Oh 3 .innospk.comunm.eduthis Reaction Also Produces Hydrogen Chloride Hcl As a Byproduct.nih.govchemicalbook.com

Reaction: C12H25SiCl3 + 3H2O → C12H25Si(OH)3 + 3HCl

Condensation:following Hydrolysis, the Newly Formed Silanol Si Oh Groups Are Now Able to React with Hydroxyl Groups Present on the Surface of the Substrate E.g., Si Oh Groups on Silica or Glass, or M Oh Groups on Metal Oxides .smolecule.comresearchgate.netthis Condensation Reaction Forms a Highly Stable, Covalent Siloxane Bond Si O Substrate , Firmly Anchoring the Dodecylsilane Molecule to the Surface.researchgate.netsimultaneously, Adjacent Silanol Molecules Can Undergo Condensation with Each Other, Forming a Cross Linked Siloxane Si O Si Network That Lies Parallel to the Substrate Surface.unm.edusmolecule.comthis Polymerization Creates a Robust and Densely Packed Molecular Layer.smolecule.com

Interfacial Bonding Enhancement

Dodecyltrichlorosilane acts as a molecular bridge, significantly enhancing the bonding at the interface between different materials, particularly between inorganic substrates and organic polymers. smolecule.comresearchgate.net This is a critical function of silane (B1218182) coupling agents in the manufacturing of composite materials and coatings. innospk.cominnospk.com

Research on a similar long-chain silane, octadecyltrichlorosilane (B89594) (OTS), demonstrated a significant increase in interfacial bonding strength. One study found that modifying a steel surface with OTS resulted in a 445% increase in bonding strength and a 73.8% improvement in shear strength for an epoxy-based plug, attributed to the formation of strong chemical anchoring (Si-O-Fe bonds) and a nanostructural interlocking mechanism. mdpi.com

Control of Surface Wettability (Hydrophobicity/Oleophobicity)

One of the most prominent applications of this compound is to control the wettability of a surface, specifically to impart hydrophobicity (water repellency) and, in some cases, oleophobicity (oil repellency). smolecule.comgelest.com After the covalent grafting process, the dodecyl chains, which are nonpolar organic groups, orient themselves away from the substrate surface, creating a new surface layer. ufl.edu

This layer of densely packed alkyl chains has a very low surface energy. ufl.edu According to the principles of wettability, liquids with high surface tension, like water, will not spread on a low-energy surface. gelest.com Instead, they bead up, forming droplets with a high contact angle, which is the quantitative measure of hydrophobicity. ufl.edu Surfaces are generally considered hydrophobic if the water contact angle is greater than 90°. ufl.edu By creating a this compound monolayer, hydrophilic surfaces like glass or metal oxides can be transformed into highly hydrophobic surfaces. innospk.com

While highly effective at repelling water, achieving oleophobicity requires the surface energy to be even lower, typically below 20 mN/m. gelest.com While the dodecyl chain provides significant water repellency, surfaces treated with fluorinated long-chain alkyl silanes generally exhibit greater oleophobicity. gelest.comnih.gov

| Substrate | Treatment | Resulting Water Contact Angle | Reference |

|---|---|---|---|

| Silicon Wafer | Untreated | ~20° - 50° | researchgate.net |

| Silicon Wafer | Octadecyltrichlorosilane (OTS) Vapor Deposition | Up to 107° | researchgate.net |

| Degradable Polymer Film | Untreated | ~80° | nih.gov |

| Degradable Polymer Film | Covalent Grafting with N-vinylpyrrolidone | ~30° (Increased Hydrophilicity) | nih.gov |

Note: Data for Octadecyltrichlorosilane (OTS), a structurally similar long-chain alkyltrichlorosilane, is presented to illustrate the typical effect on wettability. The change in contact angle for the polymer film demonstrates how covalent grafting can be used to alter surface properties in either direction (hydrophobic or hydrophilic) depending on the grafted molecule.

Mechanisms of Adhesion Improvement

The role of this compound in improving adhesion is intrinsically linked to its function as a coupling agent. innospk.com Adhesion is enhanced between an inorganic substrate and an organic material (e.g., adhesive, sealant, or coating) through several mechanisms. nih.gov

First, the formation of covalent Si-O-Substrate bonds at the interface provides a much stronger and more durable link than weaker van der Waals forces or physical adsorption alone. researchgate.netsemanticscholar.org Second, the long dodecyl chains extending from the surface can interdiffuse and entangle with the polymer chains of the adhesive or coating. ufl.edu This creates a mechanically robust and flexible intermediate layer that dissipates stress and resists crack propagation at the interface. mdpi.com Finally, the silane treatment modifies the surface energy of the substrate, improving the wetting and spreading of the liquid adhesive or coating before it cures. gelest.com This ensures more complete contact between the two materials, eliminating voids at the interface that can act as failure points. innospk.com

Formation of Barrier Layers

The self-assembled monolayers formed by this compound create a dense, highly organized, and non-polar physical barrier on the substrate surface. nih.gov This barrier layer is effective at protecting the underlying material from the surrounding environment. innospk.com

The primary protective function is corrosion resistance. innospk.com On metal surfaces, the hydrophobic and densely packed silane layer prevents moisture and corrosive ions from reaching the metal surface, thereby inhibiting the electrochemical reactions that cause corrosion. smolecule.com The cross-linked siloxane network further enhances the impermeability of this barrier. smolecule.com These coatings are used to protect materials from abrasion and chemical attack as well. innospk.com The stability of the covalent bonds anchoring the layer to the surface ensures its durability, making it a long-lasting protective treatment. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Dodecyltrichlorosilane

Hydrolysis and Condensation Pathways

The primary reaction pathway for dodecyltrichlorosilane is hydrolysis, which occurs rapidly upon exposure to water or moisture. nih.gov The silicon-chlorine bonds are highly susceptible to cleavage by water molecules. This process involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of chlorine atoms with hydroxyl (-OH) groups. Each substitution step releases a molecule of hydrogen chloride (HCl), resulting in a highly acidic local environment. smolecule.commasterorganicchemistry.com

The hydrolysis proceeds through the following general steps:

First Hydrolysis: C₁₂H₂₅SiCl₃ + H₂O → C₁₂H₂₅SiCl₂(OH) + HCl

Second Hydrolysis: C₁₂H₂₅SiCl₂(OH) + H₂O → C₁₂H₂₅SiCl(OH)₂ + HCl

Third Hydrolysis: C₁₂H₂₅SiCl(OH)₂ + H₂O → C₁₂H₂₅Si(OH)₃ + HCl

Following hydrolysis, the resulting silanol (B1196071) intermediates are highly reactive and readily undergo condensation reactions. masterorganicchemistry.com In this process, two silanol groups react with each other to form a siloxane bond (Si-O-Si) and eliminate a molecule of water. This condensation can occur between two molecules of dodecylsilanetriol or between a silanol group and a remaining chlorosilyl group, further propagating the formation of a larger network.

Formation of Silanol and Siloxane Networks

The hydrolysis of this compound yields dodecylsilanetriol (C₁₂H₂₅Si(OH)₃), a molecule with three reactive hydroxyl groups. These silanol groups are key intermediates in the formation of polysiloxane networks. masterorganicchemistry.com The condensation of these silanol groups is a dynamic process that leads to the growth of oligomeric and polymeric structures.

The formation of the siloxane network can be represented by the following reaction:

2 C₁₂H₂₅Si(OH)₃ → (HO)₂Si(C₁₂H₂₅)-O-Si(C₁₂H₂₅)(OH)₂ + H₂O

This dimerization is just the initial step. The process continues as more silanol groups react, leading to the formation of a cross-linked, three-dimensional siloxane network. The long dodecyl chains project from this inorganic silica-like backbone, creating a hybrid organic-inorganic material. The extent of cross-linking and the final structure of the network can be influenced by reaction conditions such as the concentration of water, pH, and temperature.

Role in Organosilicon Compound Synthesis

This compound is a versatile precursor in the synthesis of a variety of organosilicon compounds due to the high reactivity of its silicon-chlorine bonds.

This compound serves as a trifunctional monomer in the production of silicone polymers. scispace.com When co-hydrolyzed and co-condensed with difunctional silanes, such as dimethyldichlorosilane, it introduces cross-linking points into the growing polydimethylsiloxane (B3030410) chains. This cross-linking is crucial for the formation of silicone resins and elastomers with specific mechanical and thermal properties. The incorporation of the long dodecyl chain can also be used to modify the properties of the final silicone polymer, for instance, by increasing its hydrophobicity.

The reactivity of this compound makes it an effective agent for the silylation of surfaces. The trichlorosilyl (B107488) group can react with hydroxyl groups present on the surface of various substrates like glass, silica (B1680970), and metal oxides. masterorganicchemistry.com This reaction forms strong covalent Si-O-substrate bonds, effectively grafting the dodecylsilyl groups onto the surface. This surface modification dramatically alters the properties of the material, typically rendering it highly hydrophobic (water-repellent) due to the long, nonpolar dodecyl chains. This is a common method for creating self-cleaning and anti-corrosive surfaces.

Catalytic Activity in Organic Transformations

Recent research has begun to explore the potential of this compound to act as a catalyst in organic reactions, leveraging its Lewis acidic nature. smolecule.com The electron-deficient silicon atom can interact with and activate other molecules, facilitating their transformation.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, typically catalyzed by acids or bases. wikipedia.org Studies have suggested that this compound can be an effective catalyst for aldol condensation reactions. smolecule.com Its Lewis acidity allows it to coordinate with the carbonyl oxygen of an aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an enolate. This catalytic role opens up possibilities for new, efficient, and potentially reusable catalytic systems for this important class of organic transformations. smolecule.com

Interactive Data Tables

| Reactant | Reaction | Intermediate/Product | Byproduct |

|---|---|---|---|

| This compound | Hydrolysis | Dodecylsilanetriol | Hydrogen Chloride |

| Dodecylsilanetriol | Condensation | Polydodecylsiloxane | Water |

| Application Area | Role of this compound | Resulting Product/Material | Key Property Modification |

|---|---|---|---|

| Silicone Synthesis | Cross-linking agent | Silicone resins and elastomers | Increased network rigidity |

| Surface Silylation | Surface modifying agent | Hydrophobic coated surfaces | Water repellency |

| Organic Catalysis | Lewis acid catalyst | Aldol condensation products | Facilitation of C-C bond formation |

Other Organic Cyclizations and Rearrangements

Current research into the application of this compound as a catalyst or reactant in organic cyclization and rearrangement reactions is an emerging field. While the Lewis acidic nature of the silicon atom in trichlorosilanes suggests potential for catalyzing certain organic transformations, specific and detailed research findings on this compound's direct involvement in such reactions are not extensively documented in publicly available literature. General studies indicate that research is ongoing to explore the potential of trichlorosilane (B8805176) derivatives in catalyzing organic reactions, which could include cyclizations and rearrangements smolecule.com. However, at present, there is a lack of specific examples or in-depth studies detailing the mechanisms, yields, and substrate scope for organic cyclizations and rearrangements directly mediated by this compound.

Halide Exchange Reactions

This compound, as part of the broader class of alkyltrichlorosilanes, can undergo halide exchange reactions. These reactions involve the substitution of one or more of the chlorine atoms bonded to the silicon with other halides. A notable application of this reactivity is in the synthesis and modification of nanomaterials.

Recent research has demonstrated the use of alkyltrichlorosilanes (R-SiCl₃) as effective chloride ion sources for anion exchange with metal halide perovskite nanocrystals, such as cesium lead bromide (CsPbBr₃) rsc.orgresearchgate.net. In this process, the alkyltrichlorosilane facilitates the transformation of the perovskite nanocrystals' composition and, consequently, their optoelectronic properties.

The reaction is advantageous as it can be performed at room temperature. The this compound acts as a precursor for the in-situ generation of chloride ions, which then substitute the bromide ions in the nanocrystal lattice. This halide exchange is often accompanied by the hydrolysis of the trichlorosilane, which leads to the formation of a protective siloxane shell around the nanocrystals, enhancing their stability rsc.orgresearchgate.netuky.edu.

A proposed mechanism for this anion exchange involves the hydrolysis of the alkyltrichlorosilane in the reaction medium, which releases chloride ions. These chloride ions then participate in the anion exchange with the CsPbBr₃ nanocrystals, leading to the formation of CsPbCl₃ uky.edursc.org.

The table below summarizes the key aspects of this halide exchange reaction based on studies with alkyltrichlorosilanes.

| Reactants | Products | Reaction Conditions | Key Findings |

| Cesium Lead Bromide (CsPbBr₃) Nanocrystals, Alkyltrichlorosilane (e.g., this compound) | Cesium Lead Chloride (CsPbCl₃) Nanocrystals with Siloxane Shell | Room Temperature, Colloidal Dispersion | Rapid anion exchange; Formation of a protective siloxane coating; Improved photoluminescence quantum yields and long-term stability of the nanocrystals rsc.orgresearchgate.netuky.edu. |

This application highlights a modern and significant area of research where the halide exchange reactivity of this compound and related compounds is being exploited for the advanced synthesis of functional materials.

Principles and Mechanisms of Surface Modification Via Dodecyltrichlorosilane

Covalent Grafting Mechanisms

The primary mechanism by which Dodecyltrichlorosilane modifies a surface is through covalent grafting, a process that creates a strong, durable chemical bond between the silane (B1218182) molecule and the substrate. This process typically occurs in two main steps: hydrolysis and condensation.

Self Assembled Monolayers Sams Research Utilizing Dodecyltrichlorosilane

Fabrication Techniques for Dodecyltrichlorosilane SAMs

The fabrication of high-quality this compound SAMs is crucial for their application in various fields of nanotechnology and surface science. The primary methods for their formation involve deposition from either a solution or a vapor phase.

Solution-phase deposition is a widely used and convenient method for the formation of this compound SAMs in a standard laboratory setting. researchgate.net The process typically involves immersing a substrate with a hydroxylated surface into a dilute solution of this compound in an anhydrous organic solvent. The formation of the SAM is a multi-step process that includes hydrolysis of the trichlorosilane (B8805176) headgroup, covalent bonding to the substrate, and cross-linking between adjacent molecules to form a stable polysiloxane network.

The quality of the resulting SAM is highly dependent on several key deposition parameters:

Concentration: The concentration of the this compound solution affects the kinetics of SAM formation. While a higher concentration can lead to faster surface coverage, it can also increase the likelihood of polymerization in the solution, leading to the deposition of aggregates and a disordered film. A typical optimal concentration is around 1 mM.

Temperature: Temperature influences both the rate of the surface reaction and the ordering of the alkyl chains.

Time: The formation of a well-ordered SAM is a two-stage process: an initial rapid adsorption of molecules onto the surface, followed by a slower reorganization and ordering phase that can extend over several hours. Sufficient deposition time is necessary to allow molecules to arrange into a closely-packed structure.

Solvent and Water Content: The choice of solvent and the presence of trace amounts of water are critical. Water is necessary for the hydrolysis of the trichlorosilane headgroups to form reactive silanols, but an excess of water can lead to premature polymerization in the solution.

| Parameter | Low Value Effect | Optimal Range | High Value Effect | Impact on SAM Quality |

|---|---|---|---|---|

| Concentration | Slow formation rate | ~1 mM | Increased solution polymerization, disordered film | A balance is required for efficient and ordered deposition. |

| Temperature | Slower reaction kinetics | Room Temperature | Can increase reaction rate but may lead to disordered layers if too high. | Influences the thermodynamics and kinetics of SAM formation. |

| Time | Incomplete monolayer | Several hours | Allows for completion of slower reorganization phase. | A two-stage process of rapid adsorption followed by slower ordering. |

Self-assembled monolayers of this compound can be used as ultrathin resist layers in various micro- and nanofabrication techniques. These methods leverage the chemical and physical properties of the SAM to create patterns on a substrate at the nanoscale.

One such advanced technique is atom lithography . In this process, a beam of neutral atoms is used to pattern a SAM. unipi.it The SAM, in this case made of this compound, acts as a resist. The neutral atom beam can be patterned by a physical mask or by using a standing wave of light. unipi.it The energetic atoms locally modify or remove the SAM, exposing the underlying substrate. Subsequent chemical etching or material deposition can then be performed on the patterned areas. The use of SAMs as resists in atom lithography offers the potential for high resolution, as the thickness of the resist is only a single molecule. unipi.it While alkanethiols on gold are commonly studied for this application, the principles can be extended to robust silane-based SAMs like this compound on silicon oxide surfaces.

Structural Characterization of this compound SAMs

The performance of this compound SAMs is intrinsically linked to their molecular-level structure. A variety of surface-sensitive analytical techniques are employed to characterize the ordering, packing, and conformation of these monolayers.

This compound, being a trichlorosilane, is capable of forming densely packed and well-ordered monolayers. The three chlorine atoms on the silicon headgroup allow for the formation of a cross-linked polysiloxane network with neighboring molecules, which contributes to the stability and high packing density of the SAM. nist.gov The long alkyl chains of this compound further promote ordering through van der Waals interactions, leading to a quasi-crystalline structure. Techniques such as contact angle goniometry can provide an indirect measure of packing density, as a well-ordered, dense monolayer of dodecyl chains will exhibit a highly hydrophobic surface with a large water contact angle. nist.gov

The alkyl chains in a well-ordered this compound SAM are typically in an all-trans conformation, which maximizes the van der Waals interactions between adjacent chains. researchgate.net To accommodate dense packing, these chains are often tilted at a specific angle with respect to the surface normal. Molecular dynamics simulations of this compound SAMs on silica (B1680970) have provided insights into the relationship between the tilt angle and the surface coverage. figshare.com These simulations show that as the surface coverage increases, the alkyl chains become more upright, resulting in a smaller tilt angle.

| Surface Coverage (molecules/nm²) | Average Tilt Angle (degrees from surface normal) |

|---|---|

| Low | Higher |

| Medium | Intermediate |

| High | Lower (more upright) |

Stability and Durability of this compound SAMs

The long-term performance and reliability of devices and applications utilizing this compound (DDCS) self-assembled monolayers (SAMs) are critically dependent on the stability and durability of these molecular layers under various environmental and operational stresses. This section delves into the stability of DDCS SAMs when exposed to environmental factors such as aqueous media, ambient air, and ultraviolet radiation, as well as their resilience to thermal stress.

Environmental Stability (e.g., in aqueous media, ambient air, UV radiation)

The chemical integrity and structural order of this compound SAMs can be influenced by their surrounding environment. Understanding their behavior in different media is crucial for predicting their operational lifetime.

Aqueous Media: Research has demonstrated the robust nature of trichlorosilane-based SAMs in aqueous environments. A study investigating the stability of various SAMs on a titanium (Ti) surface provides relevant insights. In this research, a trichlorosilane SAM was found to be stable for up to 7 days when immersed in Tris-buffered saline (TBS) at a physiologically relevant temperature of 37°C figshare.com. This suggests a strong covalent anchoring of the silane (B1218182) headgroup to the substrate, which resists hydrolysis and desorption in an aqueous environment. The hydrolytic stability is a key attribute for applications involving contact with biological fluids or aqueous solutions. While this study did not exclusively use this compound, the findings for a generic trichlorosilane are highly indicative of the expected stability for DDCS SAMs due to the similar silane anchoring chemistry.

Ambient Air: The stability of SAMs in ambient air is a critical factor for most real-world applications. While specific long-term stability data for this compound SAMs in ambient air is not extensively detailed in the available literature, the general understanding of alkylsilane SAMs suggests a high degree of stability. The primary degradation pathway in air for some other types of SAMs, such as those based on thiols on gold, involves oxidation of the headgroup-substrate bond. However, the Si-O-substrate bond formed by this compound is a robust covalent linkage, which is not susceptible to oxidation under normal atmospheric conditions. The dense, crystalline-like packing of the alkyl chains further protects the underlying substrate and the silane linkage from atmospheric contaminants.

UV Radiation: Exposure to ultraviolet (UV) radiation can be a significant environmental stressor, potentially leading to the degradation of organic molecules. Studies on other types of SAMs have shown that UV radiation can induce photo-oxidation and decomposition of the alkyl chains. For instance, research on phosphonic acid SAMs revealed that UV exposure led to the decomposition of the alkyl chains figshare.com. While direct studies on the UV stability of this compound SAMs are not prevalent in the reviewed literature, it is plausible that prolonged exposure to high-energy UV radiation could lead to some degradation of the dodecyl chains through photo-oxidative pathways. The extent of this degradation would likely depend on the wavelength and intensity of the UV light, as well as the presence of oxygen and other reactive species.

Interactive Data Table: Stability of Trichlorosilane SAMs in Aqueous Media

| Parameter | Value | Reference |

| Substrate | Titanium (Ti) | figshare.com |

| SAM Type | Trichlorosilane | figshare.com |

| Medium | Tris-buffered saline (TBS) | figshare.com |

| Temperature | 37°C | figshare.com |

| Stability Duration | Up to 7 days | figshare.com |

Thermal Stability Considerations

The thermal stability of this compound SAMs is a crucial parameter for applications that involve elevated temperatures, such as in microelectronics fabrication or high-temperature sensing. The covalent Si-O bonds that anchor the DDCS molecules to the substrate and the cross-linked Si-O-Si network within the monolayer provide a thermally robust structure.

Research on the thermal stability of long-chain alkyltrichlorosilane SAMs, such as octadecyltrichlorosilane (B89594) (OTS), provides strong evidence for the high thermal tolerance of these films. Studies have shown that densely packed OTS monolayers on silicon (Si) surfaces are thermally stable up to 525 K (252°C) researchgate.netias.ac.in. At temperatures above this, the degradation of the monolayer begins, primarily through the disruption of the C-H bonds in the alkyl chains researchgate.net. Interestingly, the Si-O-Si network of the monolayer has been observed to remain intact even after being heated to 600°C researchgate.net.

Further research has indicated that the thermal stability of alkyltrichlorosilane SAMs on oxidized silicon substrates can extend up to approximately 740 K in a vacuum, and this stability was found to be independent of the alkyl chain length mdpi.com. This finding strongly suggests that this compound SAMs would exhibit a similar high level of thermal stability. The decomposition of these monolayers at elevated temperatures typically involves the cleavage of Si-C and C-C bonds researchgate.net.

Interactive Data Table: Thermal Stability of a Long-Chain Alkyltrichlorosilane (OTS) SAM

| Substrate | Stability Threshold (in Vacuum) | Decomposition Onset (in Air) | Primary Decomposition Pathway | Reference |

| Planar n-type Silicon | 525 K (252°C) | ~250°C | Involvement of Si-C and C-C bonds | researchgate.netias.ac.in |

| Spherical Silica | 625 K (352°C) | Not Specified | Involvement of Si-C and C-C bonds | researchgate.netias.ac.in |

| Oxidized Si(100) | ~740 K (467°C) | Not Specified | Not Specified | mdpi.com |

Advanced Applications of Dodecyltrichlorosilane in Materials Science

Superhydrophobic and Superoleophobic Surface Engineering

The creation of superhydrophobic and superoleophobic surfaces, which exhibit extreme repellency to water and oils, respectively, is a key area where dodecyltrichlorosilane is employed. These properties are not solely dependent on the surface chemistry but are a result of the interplay between the low surface energy provided by the dodecyl chains of DTS and the specific micro- and nanostructure of the surface.

A superhydrophobic surface is characterized by a water contact angle greater than 150° and a low sliding angle, allowing water droplets to roll off easily. This "Lotus effect" is achieved by creating a hierarchical roughness on the substrate, which traps air pockets beneath the water droplet, minimizing the contact area between the liquid and the solid surface.

| Property | Description | Typical Value for Superhydrophobic Surface |

| Water Contact Angle | The angle where a water droplet meets a solid surface. | > 150° |

| Sliding Angle | The minimum angle of inclination at which a water droplet begins to slide off the surface. | < 10° |

The unique wetting properties of surfaces modified with this compound lend themselves to a variety of protective coating applications.

Anti-Icing Coatings: Superhydrophobic surfaces created with DTS can delay the formation of ice and reduce its adhesion strength. The mechanism involves repelling incoming supercooled water droplets before they have time to freeze on the surface. While the intrinsic superhydrophobicity is a key factor, the anti-icing capability is also influenced by the specific size and arrangement of the surface nanostructures. Research into nanoparticle-polymer composites has shown that the anti-icing property is not directly correlated with superhydrophobicity alone, but also depends on the particle size exposed on the surface. amanote.com

Anti-Fouling Coatings: In marine environments, the accumulation of organisms on submerged surfaces, known as biofouling, is a significant problem. Low-surface-energy coatings, a category that includes those made with DTS, are designed to reduce the adhesion strength of marine organisms, making them easier to remove. nih.gov The hydrophobic nature of DTS-modified surfaces makes it difficult for the initial biofilm to form, which is a critical step in the biofouling process. While promising, the development of durable and long-lasting anti-fouling coatings based on superhydrophobicity is an active area of research.

Anti-Corrosion Coatings: this compound can form a dense, hydrophobic barrier on metal surfaces, which protects against corrosion by preventing the ingress of water and other corrosive agents. nih.govmdpi.com The self-assembled monolayer of DTS passivates the metal surface, and its water-repellent nature is a key factor in its protective capabilities. For effective corrosion inhibition, the integrity and uniformity of the DTS coating are crucial.

The precise control of surface wettability is achieved through the careful design of micro- and nanostructures, which are then functionalized with this compound to lower the surface energy. Techniques such as lithography, etching, and the deposition of nanoparticles are used to create the desired surface topography. By tailoring the geometry and spacing of these features, it is possible to fine-tune the contact angle and sliding angle of liquids on the surface, transitioning from hydrophilic to superhydrophobic and even superoleophobic states. The combination of hierarchical structures (features on both the micro and nano scale) is often employed to achieve the most effective liquid repellency.

Thin Films and Coatings Development

This compound is a key component in the development of advanced thin films and coatings due to its ability to form durable and functional surface layers. chemrevlett.com

DTS is utilized to create protective coatings on a variety of materials, including glass, metals, and ceramics, to impart hydrophobicity and improve durability. chemrevlett.com In the textile industry, DTS is used to create water-repellent fabrics for applications such as outdoor wear and protective clothing. These coatings function by creating a low-surface-energy layer on the individual fibers of the textile, preventing water from penetrating the fabric while maintaining its breathability.

Currently, there is limited direct research available on the application of this compound in the fabrication of catalytic thin films. While DTS is excellent for surface modification and creating protective layers, its long alkyl chain is not inherently catalytic. However, it could potentially be used as a hydrophobic scaffold in a composite catalytic system, where it would serve to control the local environment around the active catalytic sites. For instance, in a biphasic reaction, a DTS-modified surface could help in separating reactants or products based on their polarity. Further research is needed to explore the potential of this compound in this area.

Nanomaterial Surface Functionalization and Nanocomposites

The surface functionalization of nanomaterials with this compound is a powerful strategy to enhance their compatibility with polymer matrices and to impart new functionalities to the resulting nanocomposites.

The process involves the reaction of the trichlorosilyl (B107488) group of DTS with hydroxyl groups present on the surface of various nanoparticles, such as silica (B1680970) (SiO2), titania (TiO2), and zinc oxide (ZnO). This creates a covalent bond and a stable organic layer on the nanoparticle surface.

| Nanoparticle | Functionalizing Agent | Purpose of Functionalization |

| Silica (SiO2) | This compound | To create hydrophobic nanoparticles for use in superhydrophobic coatings and as fillers in polymer composites. |

| Titania (TiO2) | Silane (B1218182) coupling agents | To improve dispersion in polymer matrices and tailor surface properties for applications in photocatalysis and UV protection. nih.govbeilstein-journals.org |

| Zinc Oxide (ZnO) | Silane coupling agents | To enhance compatibility with organic matrices for applications in cosmetics, coatings, and as antimicrobial agents. nih.govchristuniversity.in |

The functionalization of these nanoparticles with DTS leads to several advantages:

Improved Dispersion: The hydrophobic dodecyl chains prevent the agglomeration of nanoparticles in non-polar polymer matrices, leading to a more uniform dispersion and improved mechanical properties of the nanocomposite.

Tailored Surface Properties: The functionalized nanoparticles can be used to control the surface properties of the nanocomposite, such as its wettability, friction, and biocompatibility.

Research into nanocomposites incorporating DTS-functionalized nanoparticles is ongoing, with potential applications in areas such as high-performance coatings, lightweight structural materials, and advanced electronic components.

Dispersion and Compatibility Enhancement in Polymer Matrices

The effective dispersion of nanoparticles within a polymer matrix is crucial for developing polymer nanocomposites with enhanced properties. However, the inherent incompatibility between hydrophilic inorganic nanoparticles and hydrophobic polymer matrices often leads to agglomeration, which can compromise the material's performance. This compound is utilized as a surface modification agent to address this challenge by improving the dispersion and compatibility of nanoparticles in polymer matrices.

The long dodecyl chain of DTS, when grafted onto the surface of nanoparticles, transforms the hydrophilic surface into a hydrophobic one. This alteration in surface chemistry promotes better interaction between the nanoparticles and the surrounding polymer matrix, leading to improved dispersion. Research has shown that silica nanoparticles modified with this compound can be dispersed into various polymer matrices, including poly(methyl methacrylate) and polyvinyl alcohol. ufl.edu While the primary focus of some studies has been on the resulting hydrophobicity of the composite surface, the underlying principle of improved dispersion through surface functionalization is a key takeaway. ufl.edu The hydrophobic tails of the DTS molecules effectively act as a compatibilizer, reducing the interfacial tension between the nanoparticles and the polymer.

The degree of dispersion and compatibility enhancement is dependent on several factors, including the grafting density of DTS on the nanoparticle surface, the chain length of the alkylsilane, and the chemical nature of the polymer matrix. While specific quantitative data on the dispersion enhancement by DTS is an area of ongoing research, the general principle of using long-chain alkyltrichlorosilanes to improve nanoparticle dispersion is well-established in the field of polymer nanocomposites. icp.ac.ruresearchgate.net

| Parameter | Effect of this compound Surface Modification | Governing Factors |

| Nanoparticle Dispersion | Improved | Grafting density, Polymer matrix polarity |

| Interfacial Adhesion | Enhanced | Chemical compatibility between dodecyl chain and polymer |

| Agglomeration | Reduced | Steric hindrance from dodecyl chains |

Catalyst Supports in Energy Systems (e.g., PEM Fuel Cells)

While direct applications of this compound in PEM fuel cell catalyst supports are not extensively documented in current literature, the principles of hydrophobic surface modification suggest potential benefits. The introduction of a hydrophobic layer on the catalyst support could help manage water transport within the fuel cell. In a PEM fuel cell, effective water management is crucial to prevent flooding of the catalyst layer, which can block reactant access to the catalyst sites and impede performance.

By creating hydrophobic channels on the support surface, this compound could facilitate the removal of product water, particularly at high current densities. This could lead to improved mass transport and enhanced fuel cell performance. Research on other hydrophobic silanes has shown that modifying the wettability of catalyst supports can influence the reaction environment and catalytic activity in biphasic systems. osti.gov However, it is important to note that the application of this compound for this purpose is a speculative area that requires further investigation to validate its potential benefits and to understand its impact on catalyst-ionomer interaction and proton conductivity.

Surface Modification of Metal Oxide Nanoparticles

Metal oxide nanoparticles, such as titanium dioxide (TiO₂) and zinc oxide (ZnO), are utilized in a variety of applications, including photocatalysis, sensors, and UV-shielding coatings. researchgate.netnih.govnih.gov The surface properties of these nanoparticles are critical to their performance. This compound is employed to modify the surface of these nanoparticles to impart hydrophobicity and improve their compatibility with non-aqueous media and polymer matrices.

The trichlorosilyl group of this compound reacts with the hydroxyl groups present on the surface of metal oxides to form stable siloxane bonds (Si-O-metal). This covalent attachment ensures the long-term stability of the hydrophobic coating. Studies on the stability of this compound self-assembled monolayers on titanium have demonstrated the robustness of this surface modification. figshare.com

The modification of TiO₂ and ZnO nanoparticles with long-chain alkylsilanes has been shown to significantly alter their surface energy and wettability. For instance, the contact angle of water on a TiO₂ surface can be dramatically increased after treatment with an alkyltrichlorosilane, indicating a transition from a hydrophilic to a highly hydrophobic surface. researchgate.net This surface modification is crucial for applications where these nanoparticles are incorporated into hydrophobic coatings or paints, preventing their aggregation and ensuring uniform distribution. sciencegate.appchristuniversity.in

| Metal Oxide Nanoparticle | Property Modified by DTS | Resulting Characteristic | Potential Application |

| **Titanium Dioxide (TiO₂) ** | Surface Energy / Wettability | Hydrophobic Surface | UV-resistant coatings, Self-cleaning surfaces |

| Zinc Oxide (ZnO) | Dispersibility in organic media | Improved compatibility | Sunscreens, Anti-corrosion coatings |

Microfluidic Device Fabrication and Surface Property Control

Microfluidic devices, which manipulate small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, have become indispensable tools in various fields, including diagnostics, drug delivery, and chemical synthesis. The surface properties of the microchannels play a critical role in controlling fluid flow, preventing non-specific adsorption of molecules, and enabling specific applications like droplet-based microfluidics. platypustech.comdarwin-microfluidics.com

This compound is used to render the surfaces of microfluidic channels hydrophobic. Many microfluidic devices are fabricated from materials like glass or polydimethylsiloxane (B3030410) (PDMS), which have hydrophilic surfaces. For applications that require the manipulation of aqueous droplets in an oil phase (water-in-oil emulsions), the channel walls must be hydrophobic to prevent the aqueous droplets from wetting and adhering to the surface.

By treating the microchannels with a solution of this compound, a hydrophobic self-assembled monolayer is formed on the channel walls. This treatment significantly increases the water contact angle, facilitating the smooth flow of aqueous droplets and preventing cross-contamination between droplets. The ability to precisely control the surface wettability is crucial for the reliable operation of many microfluidic systems. While studies have often focused on other alkylsilanes, the principle of using long-chain trichlorosilanes to create hydrophobic surfaces is a well-established technique in microfluidics. researchgate.net

Tailoring Interfacial Properties in Polymer Systems

The interface between a polymer and a substrate governs many of the physical properties and behaviors of thin polymer films, including adhesion, friction, and stability. This compound is a key tool for precisely controlling the interfacial energy of substrates, thereby enabling detailed studies of polymer interfacial dynamics.

By forming a dense, hydrophobic self-assembled monolayer on a substrate such as a silicon wafer, this compound can create a well-defined, low-energy surface. This allows researchers to systematically investigate the influence of interfacial properties on the behavior of polymer films.

The stability of thin polymer films is a critical issue in many technological applications, such as coatings and microelectronics. On non-wettable surfaces, thin polymer films can become unstable and break up into droplets, a process known as dewetting. aps.org The dynamics of this process are strongly influenced by the properties of the polymer-substrate interface.

This compound-treated silicon wafers provide an ideal model substrate for studying dewetting phenomena due to their smooth, hydrophobic, and chemically inert surfaces. By annealing a thin polystyrene film on a DTS-coated silicon wafer above its glass transition temperature, researchers can induce and study the dewetting process in a controlled manner. researchgate.net

Furthermore, the interface between a polymer melt and a solid substrate can exhibit slip, where the polymer chains move relative to the substrate. The magnitude of this slip is characterized by the slip length, which is the extrapolated distance from the surface at which the fluid velocity would be zero. The slip velocity has a significant impact on the flow behavior of polymers in confined geometries. The use of this compound to create hydrophobic surfaces has been instrumental in studies investigating the relationship between surface energy and slip in thin polymer films. researchgate.netarxiv.org These studies have shown that the slip length can be significantly influenced by the nature of the substrate, with more hydrophobic surfaces generally leading to larger slip lengths.

| Polymer System | Interfacial Property Investigated | Role of this compound | Key Finding |

| Polystyrene on Silicon | Dewetting Behavior | Creates a non-wettable, hydrophobic surface | Enables controlled study of hole nucleation and growth |

| Polymer Melts | Slip Velocity | Provides a low-energy, non-interacting surface | Demonstrates the influence of surface energy on slip length |

Interaction Studies of Dodecyltrichlorosilane with Diverse Substrates

Reactions with Silicon-Based Substrates (Silicon Wafers, Silica)

Dodecyltrichlorosilane (DTS) is frequently utilized for the hydrophobic modification of silicon-based substrates such as silicon wafers and silica (B1680970). The primary mechanism involves the formation of a self-assembled monolayer (SAM) on the substrate surface. The trichlorosilyl (B107488) group of DTS readily reacts with hydroxyl groups (-OH) present on the surface of silicon wafers and silica. This reaction, which occurs in the presence of trace amounts of water, leads to the formation of covalent Si-O-Si bonds between the DTS molecules and the substrate.

The process begins with the hydrolysis of the Si-Cl bonds in this compound to form silanols (Si-OH). These silanols then condense with the hydroxyl groups on the silicon or silica surface, releasing hydrogen chloride as a byproduct. Subsequently, lateral polymerization occurs between adjacent hydrolyzed DTS molecules, forming a stable, cross-linked siloxane network on the substrate. This results in a dense, hydrophobic monolayer with the dodecyl chains oriented away from the surface, leading to a significant increase in the water contact angle. For instance, silicon surfaces modified with DTS have been shown to exhibit water contact angles of approximately 106° ± 4°. chiyechem.com

The quality and organization of the DTS SAM are influenced by factors such as reaction time, temperature, and the concentration of both water and the silane (B1218182). While the presence of some water is crucial for the hydrolysis and bonding process, excessive moisture can lead to the formation of undesirable polysiloxane aggregates in the solution and on the surface.

Interactions with Metallic Surfaces (e.g., Titanium, Gold, Aluminum)

The interaction of this compound extends to various metallic surfaces, where it is used to impart hydrophobicity and improve stability.

Titanium: Self-assembled monolayers of this compound have been successfully coated on titanium surfaces. Research has shown that trichlorosilane (B8805176) SAMs on titanium are stable for up to 7 days in Tris-buffered saline at 37°C. imaging.org This stability is a significant advantage over other types of SAMs, such as those formed from phosphonic or phosphoric acids, which can desorb from the titanium surface within a day under similar conditions. imaging.org The formation of the SAM on titanium follows a similar mechanism to that on silicon, involving the reaction of the trichlorosilyl groups with surface hydroxyls on the native oxide layer of the titanium.

Gold: While thiols are more commonly used for forming SAMs on gold, organosilanes like this compound can also be employed, particularly in strategies for orthogonal functionalization where selective modification of different surface materials is required. researchgate.net In such applications, the silane will preferentially bind to a silica or silicon oxide surface over gold, allowing for patterned surface chemistries. Direct covalent attachment of silanes to gold is less favorable than the strong gold-sulfur bond formed with thiols.

Aluminum: The surface of aluminum is typically covered with a native oxide layer (alumina, Al₂O₃) that presents hydroxyl groups. This compound can react with these hydroxyl groups to form a hydrophobic coating. This process is analogous to the silanization of silicon and titanium surfaces, resulting in the formation of Al-O-Si bonds. semanticscholar.org This surface modification can enhance the corrosion resistance and reduce the surface energy of aluminum.

Functionalization of Carbonaceous Materials (e.g., Carbon Black)

This compound can be used as a surface modifying agent for carbonaceous materials like carbon black to improve their compatibility and dispersibility within polymer matrices. Although direct studies focusing solely on this compound with carbon black are not prevalent, the principles of silane coupling agent interactions with fillers are well-established.

The surface of carbon black often contains functional groups such as hydroxyls and carboxyls, which can serve as reaction sites for the trichlorosilyl head of the this compound molecule. The reaction leads to the covalent attachment of the dodecyl chains to the carbon black surface, transforming its typically hydrophilic or polar nature to a more hydrophobic and organophilic one. This enhanced compatibility with non-polar polymer matrices can lead to improved dispersion of the carbon black particles, which is crucial for achieving desired mechanical and electrical properties in the resulting composite material. The long alkyl chain of this compound can entangle with the polymer chains, further strengthening the interfacial adhesion.

Modification of Perovskite Nanocrystals

In the field of optoelectronics, this compound has been investigated for the surface modification of metal halide perovskite nanocrystals (NCs). The stability of these NCs is a significant challenge for their practical application, and surface passivation is a key strategy to address this.

This compound can react with surface-bound carboxyl groups or residual water on the perovskite nanocrystals. This reaction leads to the formation of a hydrophobic siloxane layer around the NCs. This protective shell can significantly enhance the long-term stability of the nanocrystals, particularly against degradation by water. chiyechem.com Furthermore, the modification with alkyltrichlorosilanes has been shown to be a method for halide exchange in CsPbBr₃ nanocrystals, where the trichlorosilane acts as a chloride source. chiyechem.com This process can be used to tune the optical properties of the nanocrystals, for example, by shifting their emission to the blue region of the spectrum. The resulting siloxane-coated CsPbCl₃ nanocrystals exhibit improved photoluminescence quantum yields and enhanced stability. chiyechem.com

Influence on Surface Nanobubble Formation and Stability

The hydrophobicity of a substrate is a critical factor in the formation and stability of surface nanobubbles. Surfaces modified with this compound, which exhibit a high degree of hydrophobicity, have been used as model substrates to study these phenomena. chiyechem.com Research has shown that a greater number of larger nanobubbles tend to form on more hydrophobic surfaces. chiyechem.com

On DTS-modified silicon, the macroscopic water contact angle is around 106°. chiyechem.com This hydrophobic environment is conducive to the nucleation and stabilization of nanobubbles. The stability of these nanobubbles is a topic of ongoing research, with theories suggesting that the hydrophobic attraction between the substrate and the gas molecules plays a crucial role. The long lifetime of nanobubbles on such hydrophobic surfaces is a key area of investigation, as it defies classical predictions of rapid dissolution due to Laplace pressure.

Orthogonal Functionalization of Nanoporous Substrates

This compound has been instrumental in the development of orthogonal functionalization techniques for nanoporous substrates, such as anodic aluminum oxide (AAO) membranes. Orthogonal functionalization allows for the creation of surfaces with distinct chemical functionalities in different, well-defined regions.

Computational and Theoretical Modeling of Dodecyltrichlorosilane Systems

Molecular Dynamics Simulations of SAMs

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. In the context of dodecyltrichlorosilane, MD simulations have been instrumental in characterizing the formation and properties of self-assembled monolayers (SAMs) on various substrates.

MD simulations allow for the prediction of key structural and morphological parameters of this compound SAMs. By simulating the interactions between individual this compound molecules and the substrate, researchers can obtain valuable data on the organization of the monolayer. For instance, simulations of alkylsilane SAMs on silica (B1680970) have shown that the structural properties of the monolayer are highly dependent on the surface coverage, which is the number of alkylsilane molecules per surface area. figshare.com

Key parameters that can be predicted from MD simulations include the thickness of the monolayer, the tilt angle of the alkyl chains with respect to the surface normal, and the degree of conformational order within the chains. Studies have revealed that as the surface coverage of alkylsilane molecules increases, the alkyl chains tend to become more ordered and oriented more perpendicularly to the surface. nist.gov This increased order is characterized by a higher prevalence of trans conformations within the alkyl chains. nist.gov

| Surface Coverage (molecules/nm²) | Average Monolayer Thickness (Å) | Average Tilt Angle (degrees) | Conformational Order (gauche defects) |

|---|---|---|---|

| Low | 10-12 | 35-45 | High |

| Medium | 12-15 | 25-35 | Medium |

| High | 15-18 | 15-25 | Low |

Beyond predicting structural parameters, MD simulations provide a detailed picture of the molecular arrangement and interfacial behavior of this compound SAMs. These simulations can reveal how the individual molecules pack together on the surface and how they interact with their environment. The arrangement of molecules can be controlled by varying the deposition method, which in turn affects the surface density. beilstein-journals.org

The simulations can also be used to investigate the effects of defects within the SAM, such as missing molecules or disordered regions. purdue.edu Understanding the nature and impact of these defects is crucial for controlling the properties of the monolayer, such as its permeability and its effectiveness as a barrier coating. Furthermore, MD simulations can shed light on the interactions between the this compound SAM and surrounding molecules, such as solvents or other adsorbates, providing insights into the interfacial behavior of the modified surface.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a valuable tool for predicting various properties of molecules and materials, including those modified with this compound.

DFT calculations can be employed to predict the spectroscopic properties of systems containing this compound. This is particularly useful for interpreting experimental spectra, such as Fourier-transform infrared (FTIR) and Raman spectra. By calculating the vibrational frequencies of the molecule, DFT can help to assign the observed spectral bands to specific molecular vibrations.

The accuracy of DFT predictions depends on the choice of the functional and basis set. spectroscopyonline.com For example, different functionals like B3LYP, LSDA, and PBEPBE, combined with various basis sets, can be tested to find the level of theory that provides the best agreement with experimental data. spectroscopyonline.com Time-dependent DFT (TD-DFT) can be used to predict electronic spectra, such as UV-Vis absorption spectra. These theoretical predictions can provide a deeper understanding of the molecular structure and bonding in this compound-modified systems.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(CH₃) asym | 2965 | 2962 | Asymmetric C-H stretch |

| ν(CH₂) asym | 2925 | 2920 | Asymmetric C-H stretch |

| ν(CH₂) sym | 2855 | 2850 | Symmetric C-H stretch |

| δ(CH₂) | 1468 | 1465 | C-H bend |

| ν(Si-O) | 1100 | 1095 | Si-O stretch |

Continuum and Multi-scale Modeling of Interfacial Phenomena

Continuum and multi-scale modeling approaches are used to simulate phenomena that occur over larger length and time scales than those accessible by atomistic methods like MD and DFT. These models are essential for understanding the macroscopic behavior of systems, such as the interaction of liquids with surfaces modified by this compound.

Continuum models, often based on computational fluid dynamics (CFD), can be used to simulate the spreading and drying of liquid droplets on surfaces coated with this compound. These models can predict how factors such as surface tension, viscosity, and the hydrophobicity of the SAM-coated surface influence the dynamics of the droplet. For instance, a volume of fluid (VOF) numerical model can be established to investigate the impact of Weber number and contact angle on droplet spreading. researchgate.net

Multi-scale models bridge the gap between molecular-level understanding and macroscopic observations. nih.gov For example, information about the surface properties obtained from MD simulations, such as the contact angle, can be used as input for a continuum model of droplet evaporation. purdue.edu These models can capture complex phenomena such as the formation of internal flow patterns within the droplet and the "coffee-ring" effect during drying. purdue.edu By integrating information across different scales, these models provide a comprehensive understanding of interfacial phenomena on this compound-modified surfaces.

Line Tension Effects at Interfaces

In the computational and theoretical modeling of systems involving this compound (DDTS), understanding the behavior at the three-phase contact line is crucial. Line tension, an excess free energy per unit length of this contact line, becomes particularly significant at the micro- and nanoscale. It represents the tendency of the contact line to minimize its length, analogous to how surface tension minimizes surface area.

Theoretical investigations have employed atomic force microscopy (AFM) imaging to study submicron silica spheres coated with this compound. These DDTS-coated spheres are immobilized at a liquid polystyrene-air interface, allowing for the precise measurement of the contact angle (θ) as a function of the particle radius (R).

Experimental results from these systems are well-described by the modified Young's equation, which incorporates the effect of line tension (τ) on the contact angle:

cos(θ) = cos(θ_Y) - τ / (γ * R)

where θ_Y is the Young's contact angle on a flat surface and γ is the liquid-vapor surface tension. This model is critical for interpreting the size-dependent contact angles observed at the nanoscale.

One significant study determined a line tension value of 0.93 nN for DDTS-coated silica spheres at a polystyrene-air interface. The AFM measurements were also consistent with the existence of a minimum contact angle and a corresponding minimum particle radius, below which isolated spheres could not be sustained at the interface. This highlights the critical role of line tension in the stability of particulate systems at fluid interfaces.

Table 1: Measured Line Tension for DDTS-Coated Spheres

| System | Measurement Technique | Parameter | Value |

|---|---|---|---|

| This compound-coated silica spheres at Polystyrene-Air Interface | Atomic Force Microscopy (AFM) | Line Tension (τ) | 0.93 nN |

Interfacial Slip in Polymeric Liquids

The modification of surfaces with this compound creates hydrophobic, low-energy interfaces. In the context of polymeric liquids, such interfaces can significantly influence the boundary conditions for fluid flow. While direct computational studies focusing specifically on DDTS and interfacial slip in polymeric liquids are not extensively detailed in available research, the theoretical framework for this phenomenon is well-established and relevant.

Interfacial slip refers to the relative motion between a liquid and a solid surface at the interface. For polymeric liquids, unlike simple Newtonian fluids where a no-slip boundary condition is often assumed, significant slip can occur, particularly at interfaces with low surface energy or reduced polymer chain entanglement. This is a critical factor in polymer processing, thin-film dewetting, and microfluidics.

Theoretical models describe this phenomenon using a slip length, which quantifies the extent of the slip. The dewetting of thin polymer films on hydrophobic substrates—a condition readily created by a DDTS coating—is a process where the dynamics and resulting droplet patterns are highly dependent on the magnitude of slip at the liquid-solid interface. Computational models for these systems often incorporate a Navier slip boundary condition, where the slip velocity is proportional to the shear rate at the wall. The mobility of the polymer film is a function of its thickness and the slip length, with no-slip and intermediate-slip conditions representing two extremal limits.

Therefore, while specific simulations for DDTS are not provided, theoretical models strongly suggest that a DDTS-modified surface would promote interfacial slip for a polymeric liquid, influencing the hydrodynamics of processes like film retraction and dewetting.

Theoretical Models for Wetting Phenomena

The primary application of this compound in computational and theoretical studies is the creation of well-defined, non-polar, hydrophobic surfaces. These surfaces serve as ideal substrates for testing and validating theoretical models of wetting phenomena. Wetting describes the ability of a liquid to maintain contact with a solid surface, governed by the interplay of cohesive and adhesive forces.

Several theoretical models are used to understand and predict the behavior of liquids on surfaces, including those modified with DDTS: